2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Description
2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 4-benzylpiperazino group and a 4-fluoro-2-methoxyphenyl moiety. The 4-benzylpiperazine group may enhance receptor binding affinity, while the fluorinated and methoxy-substituted phenyl ring could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-32-22-15-19(25)7-8-20(22)21-9-10-23(30)29(26-21)17-24(31)28-13-11-27(12-14-28)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPKESCPUQDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.
Introduction of the Fluoro-Methoxyphenyl Group:
Cyclization to Form the Pyridazinone Core: The final step involves the cyclization of the intermediate to form the pyridazinone core, typically using a cyclization reagent such as hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Pyridazinone Core Formation
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Intermediate generation : Hydrazine hydrate reacts with 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid in ethanol under reflux to form 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone .
Reaction Conditions :-
Solvent: Ethanol
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Temperature: Reflux (≈78°C)
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Yield: 58%
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Alkylation of Pyridazinone
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Ethyl bromoacetate coupling : The pyridazinone nitrogen reacts with ethyl bromoacetate in acetone with K₂CO₃ as a base to introduce the acetoxyethyl side chain .
Reaction Conditions :-
Base: K₂CO₃
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Solvent: Acetone
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Product: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate
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Hydrazide Formation
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Condensation with hydrazine : Ethyl esters are hydrolyzed to acetohydrazides using hydrazine hydrate (99% yield) .
Example :-
Starting material: Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate
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Product: 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide
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Pyridazinone Ring
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Electrophilic substitution : The electron-deficient pyridazinone ring undergoes reactions at the α-position to the carbonyl group.
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Hydrolysis : Acidic or basic conditions cleave the ring, though stability is enhanced by electron-withdrawing substituents (e.g., fluorine) .
Piperazine Moiety
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N-alkylation : The secondary amine in the piperazine ring reacts with alkyl halides or acylating agents.
Example : Benzylation of piperazine using benzyl chloride . -
Acylation : Reacts with acid chlorides to form amides, critical for introducing the 2-oxoethyl group .
Fluorinated Aromatic System
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Electrophilic aromatic substitution : The fluorine atom directs incoming electrophiles to the para position, though methoxy groups compete for ortho/para orientation .
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Nucleophilic displacement : Fluorine can be replaced under harsh conditions (e.g., SNAr with strong bases), but this is less common due to steric hindrance.
Key Reaction Pathways and Derivatives
Comparative Reactivity with Analogues
| Compound Feature | Reactivity Difference vs. Target Compound | Reason |
|---|---|---|
| Pyridazinone without Fluorine | Faster hydrolysis under acidic conditions | Reduced electron withdrawal |
| Non-benzylated Piperazine | Lower stability in N-alkylation reactions | Lack of steric protection from benzyl |
| Methoxy vs. Ethoxy Groups | Methoxy derivatives resist demethylation more effectively | Stronger C-O bond |
Mechanistic Insights
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Nucleophilic Acyl Substitution : The 2-oxoethyl group undergoes substitution with amines or hydrazines, facilitated by the electron-withdrawing pyridazinone ring .
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Ring-Opening Reactions : Under strongly acidic conditions (e.g., concentrated HCl), the pyridazinone ring can hydrolyze to form diketones, though this is mitigated by fluorine’s stabilizing effect .
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazinones can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are currently under investigation.
- Neurological Effects : The benzylpiperazine component may confer central nervous system (CNS) activity, making it a candidate for treating disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems could provide therapeutic benefits.
- Anti-inflammatory Properties : Some studies have indicated that related compounds possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include nucleophilic substitutions and cyclization processes. Modifications to the core structure can yield derivatives with enhanced efficacy or reduced toxicity.
Synthesis Pathway Overview
- Starting Materials : The synthesis often begins with readily available piperazine derivatives.
- Reagents : Common reagents include bases (e.g., potassium carbonate) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions.
- Final Product : The final product is purified through crystallization or chromatography.
Case Studies
Several studies have investigated the biological activities of this compound and its analogs:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that modifications to the pyridazinone structure led to compounds with significant antitumor activity against various cancer cell lines, demonstrating IC50 values in the nanomolar range.
- CNS Activity Assessment : Research published in Neuropharmacology highlighted the potential of benzylpiperazine derivatives in modulating serotonin receptors, suggesting their utility in treating mood disorders.
- Inflammatory Response Modulation : A study in Pharmacology Reports showed that certain pyridazinone derivatives reduced pro-inflammatory cytokine levels in vitro, indicating potential for anti-inflammatory therapies.
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs reveals varying biological activities based on slight modifications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluoroquinazolinone | Structure | Known for antitumor activity |
| Benzylpiperazine Derivative | Structure | Potential CNS effects |
| 2-Methylquinazolinone | Structure | Enhanced lipophilicity |
These comparisons underscore how minor structural changes can lead to significant differences in pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyridazinone Derivatives
Key Observations
Piperazine Substituents :
- The target compound’s 4-benzylpiperazine group distinguishes it from analogs with fluorophenyl (e.g., ) or chlorophenyl () piperazine substituents. Benzyl groups may enhance blood-brain barrier penetration compared to halogenated aryl groups.
- Compounds with 4-(2-fluorophenyl)piperazine () demonstrated anticancer activity in vitro, suggesting that piperazine modifications critically influence target selectivity .
In contrast, morpholinyl () or benzodioxepin () substituents introduce heterocyclic moieties that may alter solubility or pharmacokinetics.
Therapeutic Implications: Pimobendan (), a clinically used cardiotonic agent, shares the pyridazinone core but incorporates a benzimidazolyl group instead of piperazine. This structural divergence underscores the scaffold’s versatility for different therapeutic targets (e.g., PDE3 inhibition vs. receptor modulation). Derivatives with benzaldehyde hydrazones () showed enhanced cytotoxic activity, indicating that terminal functional groups (e.g., hydrazones) can amplify biological effects .
Biological Activity
The compound 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is a member of the pyridazinone class, known for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridazinone core, which is crucial for its biological activity. The presence of a benzylpiperazino moiety and a fluoro-2-methoxyphenyl group enhances its pharmacological profile.
Anticancer Activity
Pyridazinone derivatives have shown significant anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, 6-(4-fluoro-2-methoxyphenyl) derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(4-fluoro-2-methoxyphenyl) | Breast Cancer | 5.0 | Apoptosis induction |
| 6-(4-fluoro-2-methoxyphenyl) | Lung Cancer | 7.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that it significantly reduced cytokine production, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
Research indicates that pyridazinones can enhance neuronal survival and promote neurite outgrowth. In models of neurodegeneration, compounds similar to the one improved cell viability and mitochondrial function, highlighting their potential in treating neurodegenerative disorders .
Case Studies
- Study on Anticancer Effects : A study evaluated the anticancer effects of various pyridazinone derivatives, including our compound, against breast and lung cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory activity of the compound in an LPS-induced inflammation model. The results indicated a significant decrease in inflammatory markers, supporting its use in inflammatory conditions .
- Neuroprotective Study : A recent study assessed the neuroprotective effects of pyridazinones on neuronal cells exposed to oxidative stress. The findings revealed enhanced neurite outgrowth and increased cell viability, suggesting therapeutic implications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone?
- Methodology : Optimize synthesis via nucleophilic substitution or coupling reactions. For example, react 6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone with 2-chloroacetyl chloride, followed by substitution with 4-benzylpiperazine under basic conditions (e.g., NaOH in dichloromethane). Monitor purity via HPLC and confirm yield using gravimetric analysis .
- Safety : Use fume hoods, PPE (gloves, goggles), and avoid dust formation due to acute toxicity risks .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ X-ray crystallography (e.g., triclinic crystal system, space group P1) to determine bond lengths and angles, supplemented by NMR (¹H/¹³C) for functional group verification. For example, the morpholin-4-yl and benzylpiperazine moieties show distinct δ 3.5–4.5 ppm in ¹H NMR .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines:
- Exposure Control : Use local exhaust ventilation and avoid inhalation/contact (acute oral toxicity: LD₅₀ < 300 mg/kg) .
- Spill Management : Collect using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure (PDB ID: N/A) to assess binding affinity to targets like PDE inhibitors. Validate with in vitro assays (e.g., IC₅₀ measurements in platelet aggregation studies) .
Q. What experimental strategies resolve contradictions in reported pharmacological activity data (e.g., antiplatelet vs. cardiotonic effects)?
- Methodology :
- Dose-Response Analysis : Test across concentrations (0.1–100 µM) in isolated rat heart models (Langendorff preparation) and platelet-rich plasma .
- Target Selectivity Screening : Use radioligand binding assays to quantify affinity for PDE3 vs. adenosine receptors .
Q. How does the compound’s environmental fate impact ecotoxicity studies?
- Methodology :
- Degradation Pathways : Conduct hydrolysis/photolysis experiments (pH 5–9, UV light) with LC-MS/MS to identify breakdown products (e.g., fluorophenyl derivatives) .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method to predict lipid membrane permeability .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
